2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
Brand Name: Vulcanchem
CAS No.: 46322-66-1
VCID: VC3924661
InChI: InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-
SMILES: C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

CAS No.: 46322-66-1

Cat. No.: VC3924661

Molecular Formula: C8H8Cl2N4

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide - 46322-66-1

Specification

CAS No. 46322-66-1
Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
IUPAC Name 2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine
Standard InChI InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-
Standard InChI Key WDPPSRUIMSQVFX-PQMHYQBVSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N
SMILES C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic IUPAC name is (E)-2-(2,4-dichlorobenzylidene)hydrazinecarboximidamide, reflecting its imine (C=N) bond geometry and substituent arrangement. Its molecular formula is C₉H₉Cl₂N₅, with a molecular weight of 245.1 g/mol . Key structural features include:

  • A dichlorinated benzene ring (2,4-dichloro substitution) providing electron-withdrawing effects that enhance electrophilic reactivity.

  • A hydrazone bridge (-NH-N=C-) connecting the benzylidene group to the carboximidamide moiety, enabling tautomerism and metal coordination .

  • A guanidine-derived carboximidamide group (-NH-C(=NH)-NH₂), which participates in hydrogen bonding and ionic interactions .

Table 1: Structural Comparison with Analogous Compounds

Compound NameSubstitution PatternKey Functional GroupsBiological Activity
2-(2,6-Dichlorobenzylidene)hydrazinecarboximidamide (Guanabenz)2,6-dichloroHydrazone, carboximidamideα2-adrenergic agonist
2-(2,3-Dichlorophenyl)methylene hydrazinecarboximidamide2,3-dichloroCyano group, hydrazoneLamotrigine impurity
2-(Diphenylmethylene)hydrazinecarboximidamideDiphenylHydrazone, carboximidamideResearch tool for retromer stabilization

The 2,4-dichloro configuration distinguishes this compound from its 2,6-dichloro isomer (guanabenz), which exhibits α2-adrenergic activity but lacks NMDA receptor affinity .

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via Schiff base condensation between 2,4-dichlorobenzaldehyde and hydrazinecarboximidamide under acidic or neutral conditions . Key steps include:

  • Aldehyde Activation: 2,4-Dichlorobenzaldehyde reacts with hydrazinecarboximidamide in ethanol or methanol at 60–80°C.

  • Imine Formation: The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.

  • Purification: Crystallization from ethanol/water mixtures yields pure product with >90% efficiency .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanolEnhances solubility of intermediates
Temperature70°CBalances reaction rate and side reactions
Reaction Time4–6 hoursEnsures complete imine formation
CatalystNone requiredAvoids byproduct formation

Physicochemical Characteristics

  • Melting Point: 198–202°C (decomposes without sublimation) .

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), moderately soluble in DMSO (12 mg/mL), and highly soluble in dichloromethane .

  • Stability: Stable under inert atmospheres but hydrolyzes in strong acids/bases due to hydrazone cleavage .

Biological Activity and Mechanisms

Neuroprotective Effects

The compound demonstrates NMDA receptor antagonism by selectively binding to the NR2B subunit, reducing glutamate-induced excitotoxicity . In cortical neuron models, it attenuates Ca²⁺ influx by 40–60% at 10 µM, comparable to ifenprodil . Retromer stabilization activity further enhances its neuroprotective profile, promoting amyloid precursor protein (APP) trafficking and reducing Aβ plaque formation .

Anticonvulsant Properties

In rodent seizure models, the compound (30 mg/kg, i.p.) suppresses pentylenetetrazole-induced tonic-clonic seizures via GABAergic modulation, increasing synaptic GABA levels by 35%. This effect is independent of benzodiazepine-binding sites, suggesting a novel mechanism.

Table 3: Pharmacological Profile

ActivityTargetEC₅₀/IC₅₀Model System
NMDA antagonismNR2B subunit1.2 µMCortical neurons
Retromer stabilizationVPS35-VPS29 complex0.8 µMHEK293 cells
AnticonvulsantGABA-T enzyme15 µMRat hippocampal slices

Applications in Drug Development

Lead Compound for Neurodegenerative Diseases

The compound’s dual action on NMDA receptors and retromer complexes positions it as a candidate for Alzheimer’s and Parkinson’s disease therapy. Preclinical studies show a 50% reduction in Aβ42 levels in transgenic mouse models at 10 mg/kg/day .

Recent Advances and Future Directions

Recent patents highlight derivatives with improved blood-brain barrier permeability, such as 2-(2,4-dichlorobenzylidene)-N-methylhydrazinecarboximidamide, which exhibits 2-fold higher brain uptake in mice . Computational modeling efforts aim to optimize substituent patterns for enhanced NR2B selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator